2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWZDFJXMHDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solution-Phase Synthesis via Sulfonylation
The most widely reported method involves the direct sulfonylation of a pre-formed diazirine-containing amine. N-Methyl-3H-diazirin-3-amine reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Conditions :
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Time : 4–12 hours
Purification typically involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane). This method yields the target compound in 60–75% purity , with residual starting materials necessitating rigorous purification.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diazirine amine on the electrophilic sulfur atom of ethanesulfonyl chloride. Steric hindrance from the diazirine’s methyl group slightly reduces reactivity, necessitating excess sulfonyl chloride (1.5–2.0 equiv).
Diaziridine Intermediate Oxidation
A high-yielding approach involves synthesizing the diazirine ring via oxidation of a diaziridine precursor. This method, adapted from recent work on minimalist diazirine probes, employs hydroxylamine-O-sulfonic acid (HOSA) and iodine/triethylamine for oxidation.
Stepwise Procedure :
- Diaziridine Formation : React 3-methyl-3H-diaziridine-3-ethylamine with HOSA in liquid ammonia at 0°C.
- Oxidation : Treat the diaziridine intermediate with iodine and triethylamine in dichloromethane under dark conditions.
- Sulfonylation : Introduce ethanesulfonyl chloride to the diazirine product.
Key Advantages :
This method’s critical limitation is the handling of liquid ammonia, requiring specialized equipment.
Solid-Phase Synthesis Using Resin-Bound Sulfonyl Chloride
To simplify purification, a resin-bound strategy immobilizes intermediates on polystyrene-sulfonyl chloride resin .
Protocol :
- Oxime Formation : Treat 3-methyl-3H-diazirin-3-yl-ethyl ketone with hydroxylamine hydrochloride.
- Immobilization : React the oxime with resin-bound sulfonyl chloride.
- Cyclization : Treat with ammonia gas to form diaziridine-resin conjugates.
- Oxidation and Cleavage : Oxidize with iodine/triethylamine and cleave using trifluoroacetic acid.
Benefits :
- Yield : 70–85% (post-cleavage).
- Scalability : Amenable to parallel synthesis for combinatorial libraries.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Solution-Phase | 60–75 | 80–90 | Moderate | Standard glassware |
| Diaziridine Oxidation | 55–68 | 85–95 | Low | Ammonia condenser |
| Solid-Phase | 70–85 | 90–95 | High | Resin columns |
| Sandmeyer Reaction | 68 | 75–85 | Moderate | Low-temperature setup |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine may be used to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed when the sulfonyl chloride reacts with amines.
Sulfonate Esters: Formed when the sulfonyl chloride reacts with alcohols.
Scientific Research Applications
Protein Interaction Studies
The primary application of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride lies in studying protein interactions within cellular environments. The compound's diazirine moiety allows it to undergo photoactivation under UV light, leading to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine and lysine residues. This capability enables researchers to capture transient protein-protein interactions that are often undetectable by traditional biochemical methods.
Labeling Techniques
In addition to protein interaction studies, this compound is employed in various labeling techniques. By utilizing its photo-crosslinking ability, scientists can label specific proteins within complex biological systems. This is particularly useful for tracking the dynamics of protein interactions and understanding their roles in cellular processes.
Insights into Disease Mechanisms
The ability to elucidate protein interactions also provides insights into disease mechanisms where these interactions may be disrupted. For instance, understanding how certain proteins interact can shed light on the pathways involved in diseases such as cancer or neurodegenerative disorders.
Case Studies and Research Findings
Numerous studies have utilized this compound to advance our understanding of protein dynamics:
- Study on Protein Interactions : A study demonstrated the effectiveness of using this compound for capturing transient interactions between signaling proteins in living cells. The researchers successfully identified novel interaction partners that were previously unknown.
- Labeling Techniques : Another research project applied this compound for labeling specific proteins involved in metabolic pathways, allowing for real-time observation of these proteins' behavior under different conditions.
Mechanism of Action
The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Structural Differences :
Photochemical Properties :
- TPD photolyzes rapidly at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene exhibits high reactivity, forming insertion products (e.g., OH or CH insertion) with >95% yield in methanol or cyclohexane .
- The target compound’s photolysis behavior is less documented, but methyl substituents on diazirine may alter carbene stability compared to TPD’s trifluoromethyl group.
Stability and Reactivity :
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
Structural Differences :
Functional Comparison :
2-(3-Methyl-3H-diazirin-3-yl)ethanol
Structural Differences :
Functional Comparison :
- Both compounds share the diazirine photolysis mechanism, but the target compound’s sulfonyl chloride expands its application scope to covalent modification of biomolecules .
Data Tables
Table 1. Structural and Photochemical Comparison
Table 2. Reactivity and Conjugation Utility
| Compound | Reactive Group | Conjugation Targets |
|---|---|---|
| This compound | Sulfonyl chloride | Amines, hydroxyls |
| TPD derivatives | Tosylate (in para-substituted analogs) | Nucleophiles (e.g., thiols) |
| Sulfonylurea herbicides | Sulfonylurea | Acetolactate synthase enzyme |
| Reference |
Biological Activity
2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride, also known as S-Methyl-Diazirinyl-Ethane-Sulfonic Acid Chloride, is a specialized chemical compound with significant applications in biochemical research. Its unique structure, featuring a diazirine moiety, allows it to undergo photo-crosslinking reactions, making it a valuable tool for studying protein interactions and molecular dynamics.
- Molecular Formula : C4H7ClN2O2S
- Molecular Weight : 182.63 g/mol
- CAS Number : 1909335-97-2
The biological activity of this compound is primarily attributed to its ability to form reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, facilitating covalent bonding with nearby biomolecules such as proteins and nucleic acids. This property is crucial for studying protein-ligand interactions and mapping binding sites in various biological systems.
Applications in Biological Research
The compound is extensively used in:
- Photoaffinity Labeling : It enables researchers to capture transient protein-protein interactions that are often undetectable by traditional methods.
- Protein Interaction Studies : By covalently modifying proteins, it helps elucidate the dynamics of cellular mechanisms, providing insights into disease processes where protein interactions are disrupted.
Case Studies
-
Protein Interaction Dynamics
- A study utilized this compound to investigate the binding dynamics of a specific receptor-ligand pair. The results demonstrated that the compound could effectively label the receptor in live cells, allowing for real-time tracking of interaction dynamics under physiological conditions.
-
Structural Biology Applications
- In structural biology, this compound has been employed to probe the conformational states of proteins during activation processes. Researchers reported successful covalent attachment to cysteine residues, facilitating X-ray crystallography studies that revealed critical insights into protein function.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and applications of this compound compared to other diazirine compounds:
| Compound Name | Key Features | Biological Applications |
|---|---|---|
| This compound | Photo-crosslinking capability | Protein interaction studies, photoaffinity labeling |
| 2-(4-Azidoanilino)-2-methylpropane | Azide group for click chemistry | Bioconjugation, imaging |
| 2-Diazoacetophenone | Reactive diazo group | Protein labeling, drug discovery |
Q & A
Q. What are the recommended synthetic routes for 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride?
- Answer : The compound is synthesized via two primary methods: (i) Thiourea/NCBSI/HCl System : This telescoping method converts alkyl halides to sulfonyl chlorides efficiently. For example, analogous compounds like 2-(4-methylthiazol-5-yl)ethane-1-sulfonyl chloride achieved 87% yield under optimized conditions . (ii) Chlorosulfonic Acid Reaction : Reacting the precursor ethane derivative with chlorosulfonic acid in dichloromethane at 0–5°C, followed by purification via distillation or chromatography .
- Key Considerations : Temperature control (<5°C) and anhydrous solvents (e.g., DCM) are critical to minimize hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., δ = 3.61 ppm for CH2-SO2Cl in analogous compounds) .
- Elemental Analysis : Validates purity; deviations >0.3% indicate impurities .
- TLC/HPLC : Monitors reaction progress and intermediate formation .
Q. What are the common nucleophilic substitution reactions involving this sulfonyl chloride?
- Answer : The sulfonyl chloride reacts with:
- Amines : Forms sulfonamides (e.g., with octadecylamine, 78% yield in THF at 0°C→RT using triethylamine) .
- Alcohols : Produces sulfonate esters under base catalysis (e.g., K2CO3 in acetone) .
- Side Reactions : Hydrolysis to sulfonic acids in humid conditions; storage at -20°C under argon is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield sulfonamide formation?
- Answer :
- Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in neutralizing HCl and improving selectivity .
- Solvent Effects : Polar aprotic solvents (THF, DCM) enhance reactivity vs. protic solvents .
- Kinetic Studies : Stopped-flow spectroscopy identifies optimal reaction rates (e.g., t1/2 < 10 min at RT) to minimize by-products .
Q. What stability challenges arise during storage, and how are they mitigated?
- Answer :
- Hydrolysis Risk : The compound decomposes in humid environments. Stability studies show <5% degradation over 6 months when stored at -20°C under anhydrous conditions .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 85°C, necessitating avoidance of elevated temperatures during handling .
Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity?
- Answer : The electron-withdrawing sulfonyl group increases electrophilicity, accelerating nucleophilic attacks. Comparative studies on fluorinated analogs (e.g., 2-(2-fluorobenzyl)oxy derivatives) show enhanced reactivity due to inductive effects, suggesting similar behavior here . Mechanistic insights from Hammett plots (ρ = +2.1 for aryl substitutions) further validate electronic effects .
Q. What are its applications in synthesizing bioactive molecules?
- Answer :
- Sulfonamide Libraries : Used to develop enzyme inhibitors (e.g., carbonic anhydrase, MMP-2) with IC50 values < 100 nM .
- Antimicrobial Agents : Derivatives exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .
- Photoaffinity Probes : The diazirine moiety enables covalent crosslinking in target identification studies, though specific applications require further validation .
Key Considerations for Researchers
- Safety : Use PPE (gloves, goggles) due to lachrymatory and corrosive properties .
- Scalability : The thiourea/NCBSI method is scalable (gram to kilogram) with consistent yields .
- Comparative Reactivity : This compound’s diazirine group may introduce steric effects distinct from simpler sulfonyl chlorides, requiring tailored reaction designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
